Deuterium iodide
Overview
Description
Deuterium iodide is a chemical compound consisting of deuterium and iodine. Deuterium is an isotope of hydrogen with one neutron, making it heavier than the most common hydrogen isotope. This compound is represented by the chemical formula DI. This compound is of significant interest in various scientific fields due to its unique properties and applications.
Scientific Research Applications
Deuterium iodide has several applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and kinetics due to its unique isotopic properties.
Biology: Employed in isotope labeling experiments to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated compounds for various industrial processes.
Safety and Hazards
While specific safety and hazards data for Deuterium iodide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
While specific future directions for Deuterium iodide are not mentioned in the search results, it’s worth noting that deuterium, as a hydrogen isotope, has attracted considerable attention in scientific communities with an emphasis on nuclear applications . The applied research of deuterium has shifted to a large extent in the fields of engineering and natural sciences such as energy, materials, and medicine .
Mechanism of Action
Target of Action
Deuterium iodide, also known as Hydriodic acid-d, is primarily involved in the process of photodissociation . The primary targets of this compound are the molecules that undergo photodissociation, a process where a chemical compound is broken down by photons .
Mode of Action
The mode of action of this compound involves its interaction with nonresonant photons in a process known as "photon catalysis" . In this process, nonresonant photons, which are neither absorbed nor scattered, promote reactions . The driving force behind this effect is the interaction between the strong electric field associated with a pulsed, focused laser and the polarizability of the reacting system .
Biochemical Pathways
The biochemical pathways affected by this compound involve the photodissociation of the compound . This process results in the formation of D + I(2P3/2) and D + I(2P1/2) . The changes in the measured D-atom speeds between field-free and strong-field conditions confirm substantial differences in dissociation dynamics .
Pharmacokinetics
Deuteration can slow down the metabolic process and improve the half-life of drugs . .
Result of Action
The result of this compound’s action is the photodissociation of the compound, leading to the formation of D + I(2P3/2) and D + I(2P1/2) . Changes in the measured D-atom speeds between field-free and strong-field conditions confirm substantial differences in dissociation dynamics . Both the magnitude and direction of change in the branching ratios are dependent upon the photodissociation wavelength .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a strong electric field associated with a pulsed, focused laser . This interaction influences the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Deuterium iodide plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it has been used in deuterium metabolic imaging (DMI), a non-invasive technique for studying metabolism in vivo . Deuterated tracers, such as this compound, are utilized in DMI to detect and quantify different metabolic pathways .
Cellular Effects
This compound can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, deuterium, as a relatively rare isotope, is indispensable for maintaining normal cellular function, while its enrichment and depletion can affect living systems at multiple levels, including molecules, organelles, cells, organs, and organisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. For instance, in the photodissociation of this compound, the average effect of the electric field on the branching ratio for forming D + I(2P3/2) and D + I(2P1/2) is investigated . This process demonstrates the dynamic Stark shifting of potential energy surfaces .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For example, in DMI studies, the 2H-labeled glucose level gradually decreased, but the 2H-labeled lactate gradually increased in the tumor region, indicating a typical Warburg effect of the malignancy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. In DMI, deuterated tracers like this compound are used to detect and quantify different metabolic pathways such as glycolysis, tricarboxylic acid cycle, and fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deuterium iodide can be synthesized through the direct combination of deuterium gas and iodine. The reaction is typically carried out under controlled conditions to ensure the complete reaction of the elements: [ \text{D}_2 + \text{I}_2 \rightarrow 2 \text{DI} ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity deuterium and iodine. The reaction is conducted in a controlled environment to prevent contamination and ensure high yield. The process involves heating the reactants in a sealed container to facilitate the reaction.
Types of Reactions:
Photodissociation: this compound undergoes photodissociation when exposed to light, breaking down into deuterium and iodine atoms.
Substitution Reactions: this compound can participate in substitution reactions where the iodine atom is replaced by another halogen or functional group.
Common Reagents and Conditions:
Photodissociation: Near-infrared, nonresonant radiation is used to promote the dissociation of this compound.
Substitution Reactions: Halogen exchange reactions typically involve halogenating agents under controlled temperature and pressure conditions.
Major Products Formed:
Photodissociation: Deuterium atoms and iodine atoms.
Substitution Reactions: Compounds where iodine is replaced by another halogen or functional group.
Comparison with Similar Compounds
Hydrogen Iodide (HI): Similar to deuterium iodide but contains hydrogen instead of deuterium.
Deuterium Bromide (DBr): Contains bromine instead of iodine.
Deuterium Chloride (DCl): Contains chlorine instead of iodine.
Uniqueness: this compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its hydrogen counterpart. The heavier isotope results in different reaction kinetics and mechanisms, making it valuable for specific scientific applications .
Properties
IUPAC Name |
(2H)iodane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316582 | |
Record name | Hydriodic acid-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.9186 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14104-45-1 | |
Record name | Hydriodic acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14104-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydriodic acid-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H]hydrogen iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Deuterium Iodide?
A1: this compound, also known as hydriodic acid-d, has the molecular formula DI. Its molecular weight is 128.94 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: * Infrared (IR) Spectroscopy: DI shows characteristic IR absorption bands, particularly the D-I stretching vibration. This band is observed at a lower frequency compared to the H-I stretch in hydrogen iodide (HI) due to the mass difference between deuterium and hydrogen. []* Raman Spectroscopy: Raman spectroscopy also reveals vibrational modes in DI. Studies using both Raman and IR techniques have been used to characterize phase transitions in crystalline DI. []
Q3: How does the rate of thermal decomposition of this compound compare to Hydrogen Iodide?
A3: The rate of thermal decomposition of this compound (DI) is slower than that of hydrogen iodide (HI). This difference is attributed to the kinetic isotope effect, where the heavier deuterium atom leads to a lower vibrational frequency and consequently, a slower reaction rate. Experimental studies have confirmed this difference in decomposition rates. [, ]
Q4: Can you provide an example of a reaction where this compound acts as a reagent?
A4: this compound is used in the reductive deuteration of various organic compounds. For instance, DI in acetic acid can reduce benzophenones, benzhydrols, diaryl alkenes, and benzylideneacetophenones to their corresponding alkanes. This reaction proceeds with a high degree of regioselectivity, leading to the incorporation of deuterium at specific positions in the product molecules. []
Q5: What is a significant challenge in using this compound for certain reactions, and how is it addressed?
A5: A challenge in using this compound, particularly for hydrohalogenation reactions, is the safety hazard associated with handling pure hydrogen halide gas. To circumvent this, researchers have developed methods for in situ generation of DI gas in controlled quantities using two-chamber reactors. This approach ensures both safety and precise stoichiometric control over the reaction. []
Q6: How is this compound utilized in the study of hot atom chemistry?
A6: this compound is a valuable reagent in hot atom chemistry, which investigates the reactions of highly energetic atoms. Photolysis of DI at specific wavelengths (e.g., 2288 Å) generates hot deuterium atoms. These atoms, possessing excess kinetic energy, can participate in unique reactions, such as abstracting hydrogen atoms from molecules like cis-2-butene. By analyzing the products formed, scientists gain insights into the mechanisms of hot atom reactions. []
Q7: How has computational chemistry been applied in research on this compound?
A7: Computational methods have been instrumental in understanding the electronic structure and properties of DI. Ab initio calculations have been used to determine the potential energy curves for both the ground and excited states of DI. These calculations provide valuable insights into the molecule's behavior during photodissociation processes. [, ]
Q8: What are some notable differences between this compound and Hydrogen Iodide?
A8: * Zero-Point Energy: DI has a lower zero-point energy compared to HI due to the heavier mass of deuterium. This difference influences their respective bond strengths and reactivity. []* Reaction Rates: As mentioned earlier, reactions involving DI generally proceed at slower rates compared to those with HI due to the kinetic isotope effect. [, , ] * Spectroscopic Properties: The vibrational frequencies observed in spectroscopic techniques like IR and Raman are lower for DI compared to HI, a consequence of the mass difference. [, ]
Q9: What are the different phases of crystalline this compound, and how are they characterized?
A9: this compound exists in three distinct crystalline phases, similar to hydrogen bromide and hydrogen iodide. These phases are distinguished by their crystal structures and the ordering of DI molecules within the lattice:
- High-Temperature Phase (Phase I): This phase exhibits a cubic structure (Fm3m space group), with deuterium atoms occupying disordered positions around the iodine atoms. [, ]
- Intermediate-Temperature Phase (Phase II): This phase adopts an orthorhombic structure (Cmca space group). Similar to Phase I, the deuterium atoms are disordered, but they are confined to specific planes within the crystal lattice. [, ]
- Low-Temperature Phase (Phase III): This phase showcases an ordered arrangement of DI molecules. In DBr, the molecules form zigzag chains, while in DI, they arrange in distorted diamond shapes. The specific space groups for these ordered structures are Cmc21 for DBr and P1 for DI. [, , ]
Q10: How have neutron scattering techniques contributed to the understanding of this compound?
A10: Neutron powder diffraction has been essential in determining the crystal structures of the different phases of this compound, particularly at low temperatures. This technique is well-suited for studying materials containing hydrogen isotopes due to the favorable scattering properties of neutrons with these light atoms. [, ]
Q11: Beyond its use in chemical synthesis, what are other significant applications of this compound?
A11:* Isotopic Labeling: DI serves as a source of deuterium for isotopic labeling studies. By incorporating deuterium into molecules, researchers can track their fate in chemical reactions or biological systems.* Spectroscopic Studies: The unique spectroscopic properties of DI make it valuable for investigating molecular dynamics, intermolecular interactions, and phase transitions.* Laser Technology: Deuterium-containing molecules, including DI, have been explored as potential candidates for chemical lasers, such as the Chemical Oxygen-Iodine Laser (COIL). []
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